Propoxyphenyl thiohomosildenafil
Overview
Description
Propoxyphenyl thiohomosildenafil is a synthetic compound that belongs to the class of phosphodiesterase type 5 (PDE5) inhibitors. It is structurally similar to sildenafil, the active ingredient in Viagra, but with modifications that include a propoxy group attached to the phenyl ring. This compound has been identified in various herbal products and dietary supplements, often as an adulterant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propoxyphenyl thiohomosildenafil involves several steps, starting with the preparation of the core pyrazole-pyrimidinone structure. The key steps include:
Formation of the pyrazole ring: This is typically achieved through the reaction of a hydrazine derivative with a diketone.
Attachment of the phenyl ring: The phenyl ring, substituted with a propoxy group, is introduced through a nucleophilic aromatic substitution reaction.
Final assembly: The final product is obtained by coupling the sulfonylated phenyl ring with the pyrazole-pyrimidinone core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. High-performance liquid chromatography (HPLC) is often used for purification, ensuring the compound meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
Propoxyphenyl thiohomosildenafil undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, particularly at positions ortho or para to the propoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
Propoxyphenyl thiohomosildenafil has several scientific research applications:
Mechanism of Action
Propoxyphenyl thiohomosildenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in the levels of cGMP, which in turn causes relaxation of smooth muscle cells and increased blood flow. The molecular targets include the PDE5 enzyme and the cGMP signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Sildenafil: The parent compound, widely known for its use in treating erectile dysfunction.
Thiohomosildenafil: Similar to propoxyphenyl thiohomosildenafil but with an ethoxy group instead of a propoxy group.
Hydroxyacetildenafil: Another PDE5 inhibitor with a different substitution pattern on the phenyl ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer different pharmacokinetic and pharmacodynamic properties compared to other PDE5 inhibitors. This uniqueness can affect its potency, duration of action, and side effect profile .
Properties
IUPAC Name |
5-[5-(4-ethylpiperazin-1-yl)sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O3S2/c1-5-8-19-21-22(28(4)27-19)24(34)26-23(25-21)18-16-17(9-10-20(18)33-15-6-2)35(31,32)30-13-11-29(7-3)12-14-30/h9-10,16H,5-8,11-15H2,1-4H3,(H,25,26,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAOIWRANOXNDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479073-88-6 | |
Record name | Propoxyphenyl thiohomosildenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479073886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PROPOXYPHENYL THIOHOMOSILDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI6Z038K81 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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